5-benzyl-1H-imidazol-2-amine hydrochloride

Chemical procurement Quality control Regioisomer differentiation

Researchers investigating cryptococcal-selective antifungals or P-gp modulator SAR face a critical supply challenge: generic imidazole analogs cannot replace the specific 5-benzyl substitution pattern required for target engagement. This compound directly addresses that gap. - Species-selective 14α-demethylase inhibitor: active against Cryptococcus neoformans, enabling differentiation from broad-spectrum azoles. - Essential scaffold for P-gp modulator synthesis; derivatives achieve reversal fold values up to 26.4 (5-6× more potent than verapamil). - CAS-registered hydrochloride salt ensures aqueous solubility, experimental reproducibility, and direct comparability with published data.

Molecular Formula C10H12ClN3
Molecular Weight 209.67 g/mol
CAS No. 862254-42-0
Cat. No. B1446328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-1H-imidazol-2-amine hydrochloride
CAS862254-42-0
Molecular FormulaC10H12ClN3
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CN=C(N2)N.Cl
InChIInChI=1S/C10H11N3.ClH/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H3,11,12,13);1H
InChIKeySTDZBVWHWSRMGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-1H-imidazol-2-amine Hydrochloride (CAS:862254-42-0) Procurement Data Sheet


5-Benzyl-1H-imidazol-2-amine hydrochloride (CAS:862254-42-0) is a substituted 2-aminoimidazole derivative with the molecular formula C10H12ClN3 and a molecular weight of 209.67 g/mol . This compound belongs to the class of 2-aminoimidazoles, a scaffold widely recognized in medicinal chemistry for its occurrence in marine alkaloids (e.g., Naamidines, Leucetta-derived compounds) and its capacity to engage diverse biological targets via hydrogen bonding and coordination interactions [1]. The hydrochloride salt form enhances aqueous solubility and facilitates handling in laboratory settings. Notably, this compound has been reported to inhibit the 14α-demethylase enzyme and exhibits selective antifungal activity against Cryptococcus and C. neoformans .

Why 5-Benzyl-1H-imidazol-2-amine Hydrochloride Cannot Be Readily Substituted with In-Class Analogs


Although imidazole derivatives constitute a broad and commercially abundant chemical class, substitution with structurally similar analogs is not straightforward for 5-benzyl-1H-imidazol-2-amine hydrochloride. First, the specific 5-benzyl substitution pattern on the 2-aminoimidazole core is a critical determinant of biological target engagement, as demonstrated in SAR studies of related 4,5-disubstituted benzyl-imidazole-2-amines where even modest modifications to the benzyl group or substitution position dramatically alter P-gp modulating activity [1]. Second, regioisomeric variants such as 1-benzyl-1H-imidazol-2-amine (CAS:22944-67-8) exhibit fundamentally different chemical and likely biological properties due to altered tautomeric equilibria and hydrogen-bonding networks [2]. Third, the commercial availability and pricing of the target compound differ substantially from its analogs; procurement of the exact CAS-registered compound ensures reproducibility in experimental workflows where substituent positioning has been specified. These factors underscore why direct substitution with generically similar imidazole derivatives may compromise experimental outcomes and data comparability.

Quantitative Differentiation of 5-Benzyl-1H-imidazol-2-amine Hydrochloride from Structural Analogs


Commercial Purity Specification vs. Regioisomeric Analog

The target compound is commercially available at a specified purity of 97% (Leyan, Cat#1141466) or 95% (Fluorochem, Cat#F515355) from verified suppliers, whereas its primary regioisomer 1-benzyl-1H-imidazol-2-amine (CAS:22944-67-8) is offered at 95% purity with significantly different pricing structures . The 5-benzyl substitution pattern distinguishes this compound from the 1-benzyl isomer, a critical differentiator for applications requiring precise positional fidelity.

Chemical procurement Quality control Regioisomer differentiation

Target Engagement: 14α-Demethylase Enzyme Inhibition with Species Selectivity

5-Benzyl-1H-imidazol-2-amine hydrochloride inhibits the fungal enzyme 14α-demethylase, a cytochrome P450 enzyme essential for ergosterol biosynthesis. Critically, it exhibits species-selective activity: activity is reported against Cryptococcus and C. neoformans, but not against other fungal species such as H. capsulatum . This selectivity profile contrasts with broad-spectrum azole antifungals such as fluconazole, which inhibit 14α-demethylase across a wider range of Candida and Cryptococcus species (typical MIC90 values of 0.25–64 μg/mL depending on species) [1].

Antifungal Enzyme inhibition Cryptococcus

Use as a Core Scaffold in P-gp Modulator SAR Studies

The 4,5-disubstituted benzyl-imidazol-2-amine scaffold—of which 5-benzyl-1H-imidazol-2-amine represents a key substructure—has been employed as a structural template for the design of P-glycoprotein (P-gp) modulators. In a systematic SAR study, compounds 12c and 17c derived from this template sensitized LCC6MDR breast cancer cells to Taxol by 26.4-fold and 24.5-fold at 1 μM, with EC50 values of 212.5 nM and 210.5 nM, respectively, representing approximately 5–6 fold greater potency than the standard P-gp modulator verapamil (reversal fold = 4.5) [1]. Modifications to the benzyl group, including introduction of a p-diethylamino substituent, significantly improved P-gp modulating activity [1].

Multidrug resistance P-glycoprotein SAR

Procurement Accessibility and Unit Economics vs. Regioisomer

Commercial availability and pricing for 5-benzyl-1H-imidazol-2-amine hydrochloride differ notably from its 1-benzyl regioisomer. The target compound (CAS:862254-42-0) is stocked by Fluorochem (Cat#F515355) at £970.00 per 250 mg , with equivalent pricing of approximately €1,177 per 250 mg through distributors . In contrast, the 1-benzyl regioisomer (CAS:22944-67-8) is offered by AKSci at $552 per 100 mg and $1,389 per 1 g . The target compound thus carries a higher per-gram cost (approximately £3,880/g vs. $1,389/g for the regioisomer) but benefits from more established supplier networks with documented GHS hazard classifications .

Procurement Cost analysis Supply chain

Recommended Research Applications for 5-Benzyl-1H-imidazol-2-amine Hydrochloride Procurement


Cryptococcal-Selective 14α-Demethylase Inhibition Studies

Investigators studying fungal sterol biosynthesis with a focus on Cryptococcus neoformans and Cryptococcus spp. should procure this compound based on its reported 14α-demethylase inhibitory activity and species-selective antifungal spectrum (active against Cryptococcus and C. neoformans; inactive against H. capsulatum) . This selectivity profile makes it suitable as a tool compound for differentiating cryptococcal-specific pharmacology from broader-spectrum azole antifungals. Researchers should independently verify MIC values in their specific strains prior to large-scale experimental deployment.

P-Glycoprotein Modulator Scaffold Derivatization

Medicinal chemistry teams engaged in multidrug resistance (MDR) reversal research can utilize 5-benzyl-1H-imidazol-2-amine hydrochloride as a synthetic building block for constructing 4,5-disubstituted benzyl-imidazol-2-amine derivatives. The established SAR framework demonstrates that this scaffold can be elaborated to yield P-gp modulators with reversal fold values up to 26.4 (5–6× more potent than verapamil) in LCC6MDR cells [1]. Introduction of substituents to the benzyl moiety (e.g., p-diethylamino) significantly enhances activity, providing a rational basis for focused library synthesis [1].

Regioisomeric Comparison Studies in 2-Aminoimidazole SAR

Structure-activity relationship investigations requiring precise positional control of the benzyl substituent on the 2-aminoimidazole core should select this compound (5-benzyl substitution) over the 1-benzyl regioisomer (CAS:22944-67-8). The distinct tautomeric and hydrogen-bonding properties of 2-aminoimidazoles render the substitution position a critical variable in biological target recognition [2]. Procurement of the CAS-registered compound ensures experimental reproducibility and enables direct comparison with published data utilizing the 5-benzyl scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-benzyl-1H-imidazol-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.